2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-4-methoxypyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-4-methoxypyrimidine is a complex organic compound that features a bromopyrimidine moiety linked to a piperazine ring, which is further connected to a methoxypyrimidine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-4-methoxypyrimidine typically involves multiple steps, starting with the preparation of the bromopyrimidine precursor. The bromopyrimidine is then reacted with piperazine under controlled conditions to form the intermediate compound. Finally, the intermediate is subjected to methoxylation to yield the desired product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carried out under optimized conditions to maximize yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-4-methoxypyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrimidines.
Scientific Research Applications
2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-4-methoxypyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-4-methoxypyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]ethanol
- 5-Bromopyrimidine
- 1-(2-Pyrimidyl)piperazine
Uniqueness
Compared to similar compounds, 2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-4-methoxypyrimidine stands out due to its methoxypyrimidine group, which can impart unique chemical and biological properties. This structural feature may enhance its binding affinity to certain targets or improve its stability under specific conditions.
Properties
Molecular Formula |
C13H15BrN6O |
---|---|
Molecular Weight |
351.20 g/mol |
IUPAC Name |
2-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-4-methoxypyrimidine |
InChI |
InChI=1S/C13H15BrN6O/c1-21-11-2-3-15-13(18-11)20-6-4-19(5-7-20)12-16-8-10(14)9-17-12/h2-3,8-9H,4-7H2,1H3 |
InChI Key |
GRMYBZHQEVRCMH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=NC=C1)N2CCN(CC2)C3=NC=C(C=N3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.